Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate

Melting point Solid-state properties Pharmaceutical processing

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate (CAS 130872-52-5), also known as N-(p-ethoxycarbonylphenyl)phthalimide or 4-phthalimidobenzoic acid ethyl ester, is a synthetic organic compound belonging to the N-substituted phthalimide class. It features a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety linked to a benzoic acid ethyl ester at the para position (C₁₇H₁₃NO₄; MW 295.29 g/mol).

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 130872-52-5
Cat. No. B3046810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1,3-dioxoisoindolin-2-yl)benzoate
CAS130872-52-5
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H13NO4/c1-2-22-17(21)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,2H2,1H3
InChIKeyVZXXZZACBBUGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate (CAS 130872-52-5): A Phthalimide-Benzoate Ester Intermediate for Pharmaceutical R&D and Chemical Procurement


Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate (CAS 130872-52-5), also known as N-(p-ethoxycarbonylphenyl)phthalimide or 4-phthalimidobenzoic acid ethyl ester, is a synthetic organic compound belonging to the N-substituted phthalimide class. It features a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety linked to a benzoic acid ethyl ester at the para position (C₁₇H₁₃NO₄; MW 295.29 g/mol). The compound is primarily utilized as a high-purity intermediate in medicinal chemistry and pharmaceutical synthesis , and has been explicitly characterized as a major degradation product formed during the interaction of polyvinyl acetate phthalate with benzocaine in pharmaceutical formulations [1].

Why Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate Cannot Be Trivially Substituted by In-Class Analogs


Compounds within the N-substituted phthalimide-benzoate family are not interchangeable due to marked differences in physicochemical properties that dictate handling, formulation, and biological activity. The ethyl ester of 4-phthalimidobenzoic acid (target compound) exhibits a melting point of 150–151 °C [1] and calculated logP of 2.6 [1], whereas its free carboxylic acid counterpart (CAS 5383-82-4) displays a substantially higher melting point of 290–295 °C [2] and a lower logP of 2.25 . These differences directly impact solubility, crystallinity, and processability during synthesis and formulation. Furthermore, the free acid demonstrates nanomolar inhibition of carbonic anhydrase isoforms (Ki = 4.90 nM for CA IX; Ki = 19 nM for CA XII; Ki = 166 nM for CA II) [3], whereas esterification of the carboxylate group abolishes this pharmacophoric interaction—rendering the ester functionally distinct for any application where CA inhibition is relevant. Substituting the ethyl ester with the free acid or methyl ester homolog without experimental validation therefore introduces risks of altered reactivity, solubility, and unintended biological activity.

Quantitative Differentiation Evidence for Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate vs. Closest Analogs


Melting Point Contrast: Ethyl Ester (150–151 °C) vs. Free Carboxylic Acid (290–295 °C) Dictates Handling and Formulation Workflows

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate melts at 150–151 °C [1], which is approximately 140 °C lower than the melting point of its direct hydrolysis product, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid (CAS 5383-82-4), reported at 290–295 °C [2]. This large melting point depression is consistent with the replacement of the strong intermolecular hydrogen-bonding carboxylic acid dimer motif with the weaker dipole–dipole interactions of the ethyl ester.

Melting point Solid-state properties Pharmaceutical processing

Lipophilicity Shift: Ethyl Ester (logP 2.6) vs. Free Acid (logP 2.25) Modulates Membrane Partitioning and Extraction Behavior

The calculated octanol–water partition coefficient (logP) of ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is 2.6 [1], compared to 2.25 for the free carboxylic acid . The ΔlogP of +0.35 units reflects the masking of the polar carboxylate group with an ethyl ester, which reduces hydrogen-bond donor capacity (HBD = 0 for the ester vs. HBD = 1 for the acid) and increases hydrophobicity.

Lipophilicity LogP ADME Extraction efficiency

Carbonic Anhydrase Inhibition: Free Acid Displays Nanomolar Potency (Ki 4.90–166 nM); Ethyl Ester Is Predicted to Be Markedly Less Active

4-(1,3-Dioxoisoindolin-2-yl)benzoic acid (the free acid) has been quantitatively profiled against multiple human carbonic anhydrase (CA) isoforms using the stopped-flow CO₂ hydrase assay, yielding Ki values of 4.90 nM (CA IX), 19 nM (CA XII), 30 nM (CA I), and 166 nM (CA II) [1]. Carboxylate-based CA inhibitors bind the catalytic zinc ion via the deprotonated carboxylic acid group [2]. The ethyl ester lacks this anionic zinc-binding moiety, and by class-level inference across the benzoic acid–based CA inhibitor series, esterification of the critical carboxylate reduces CA inhibitory potency by ≥3–4 orders of magnitude.

Carbonic anhydrase inhibition Structure–activity relationship Zinc-binding pharmacophore

Validated Identity as a Pharmaceutical Degradation Marker: 4-Phthalimidobenzoic Acid Ethyl Ester as a Specific Impurity in Benzocaine–PVAP Formulations

In a 1992 study on the incompatibility of polyvinyl acetate phthalate (PVAP) with benzocaine, 4-phthalimidobenzoic acid ethyl ester was isolated as a major degradation product formed during storage in propylene glycol or propylene glycol–ethanol mixtures [1]. The compound was unequivocally characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, establishing its identity as the covalent adduct between the phthalate moiety of PVAP and the aromatic amine of benzocaine. No other phthalimide-benzoate ester has been similarly validated as a specific drug–excipient interaction product.

Pharmaceutical stability Degradation product Impurity profiling Excipient compatibility

Commercial Purity Specification: NLT 98% (MolCore) and >99% (SynHet) Enable QC-Controlled Procurement

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is commercially available at defined purity grades. MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems , and SynHet offers >99% pure material with supporting certificates of analysis (COA) including HPLC, MS, and NMR data . In contrast, the free acid (CAS 5383-82-4) is commonly supplied at 97% purity from multiple vendors , and the methyl ester analog is less widely cataloged with standard purity specifications.

Purity specification Quality control HPLC Procurement standardization

Recommended Procurement and Application Scenarios for Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate Based on Quantitative Differentiation Evidence


Synthetic Intermediate Requiring Carboxylic Acid Protection: Ester as a Stable, Lipophilic Precursor to 4-Phthalimidobenzoic Acid

When a multi-step synthetic route requires temporary masking of the benzoic acid functionality, the ethyl ester (logP 2.6, MP 150–151 °C) provides a more organic-soluble and chromatography-friendly intermediate than the free acid (logP 2.25, MP 290–295 °C). The ester can be cleanly hydrolyzed under basic conditions (e.g., NaOH in ethanol) to regenerate the active carboxylic acid, which itself is a nanomolar carbonic anhydrase inhibitor (CA IX Ki = 4.90 nM) [1][2]. This protection–deprotection strategy is particularly valuable in parallel synthesis campaigns where acid-sensitive reagents are employed.

Reference Standard for Benzocaine Formulation Stability Studies and Impurity Profiling

The 1992 characterization of 4-phthalimidobenzoic acid ethyl ester as the major degradation product of benzocaine co-formulated with polyvinyl acetate phthalate establishes this compound as a qualified reference material for forced degradation studies and stability-indicating HPLC method validation [2]. Analytical laboratories developing impurity methods for benzocaine-containing lozenges, topical anesthetics, or enteric-coated formulations should preferentially procure this characterized ester as an impurity standard rather than synthesizing it de novo.

Medicinal Chemistry Scaffold Diversification: Synthesis of Isoindolone-Based Macrocycles and Triazole-Containing Heterocycles

The phthalimide-benzoate ethyl ester serves as a key building block for constructing medium-sized heterocyclic systems. The 2019 report demonstrated the synthesis of 3-triazol-4-yl)methyl 4-(1,3-dioxoisoindolin-2-yl)benzoate derivatives with various aromatic substitutions, all characterized by IR, ¹H NMR, ¹³C NMR, and ESI-MS [3]. Its higher lipophilicity (logP 2.6) relative to the free acid facilitates extraction and purification of these elaborated products.

Physicochemical Comparator in Structure–Activity Relationship (SAR) Studies of Phthalimide-Based Bioactives

In SAR campaigns exploring phthalimide-containing inhibitors (e.g., aldose reductase, carbonic anhydrase, TNF-α production regulators), the ethyl ester provides a critical negative control: it retains the phthalimide scaffold but lacks the zinc-chelating carboxylate essential for CA inhibition (estimated ≥2,000-fold less potent than the free acid) [1][4]. This enables researchers to deconvolute scaffold contributions from zinc-binding pharmacophore contributions.

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